
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one, also known as DMBX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMBX is a chromenone derivative that has been synthesized using various methods and has shown promising results in scientific research, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense and cytoprotection.
Biochemical and Physiological Effects:
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including anti-proliferative, pro-apoptotic, neuroprotective, and anti-inflammatory effects. In cancer cells, 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis through the inhibition of HDACs. In neurology, 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has been shown to improve cognitive function and have neuroprotective effects through the activation of the Nrf2 pathway. In immunology, 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has been shown to modulate the immune response and have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has limitations, including its high cost and limited availability.
Future Directions
For research on 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one include investigating its potential applications in other scientific research fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one could increase its availability for scientific research.
Synthesis Methods
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one can be synthesized using various methods, including the reaction of 3,4-dimethylcoumarin with 3,3-dimethyl-2-oxobutyl bromide in the presence of a base. Another method involves the reaction of 3,4-dimethylcoumarin with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base and a catalyst. These methods have been optimized to produce high yields of 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one with purity suitable for scientific research.
Scientific Research Applications
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has shown potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurology, 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has been shown to have neuroprotective effects and improve cognitive function. In immunology, 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has been shown to modulate the immune response and have anti-inflammatory effects.
properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10-11(2)16(19)21-14-8-12(6-7-13(10)14)20-9-15(18)17(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZHFIJBBBSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
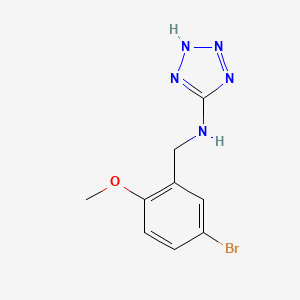

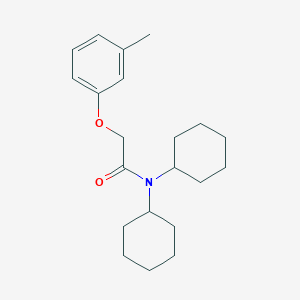
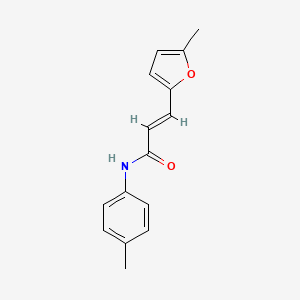

![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)
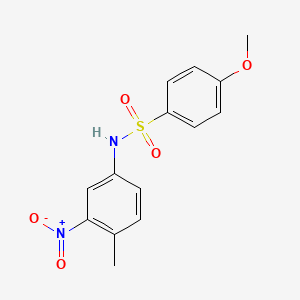
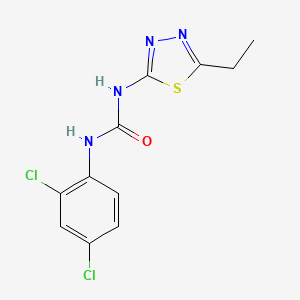
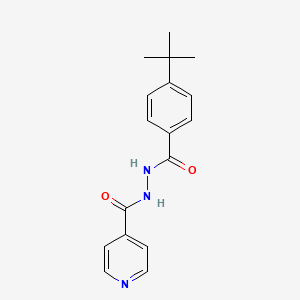
![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)